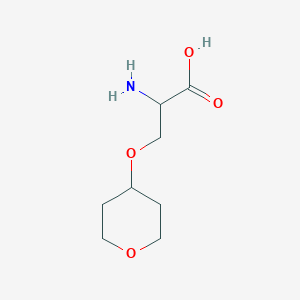
methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoate ester, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivativeThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced chloro-fluoro compounds, and substituted phenyl derivatives .
科学的研究の応用
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and fluoro substituents enhance its binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
- Methyl (2S)-2-amino-3-[3-(4-chloro-3-fluorophenyl)phenyl]propanoate
Uniqueness
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and binding affinity, making it a valuable compound for various applications .
特性
分子式 |
C10H12Cl2FNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
TYRJXJIPDLKFEC-FVGYRXGTSA-N |
異性体SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl |
正規SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


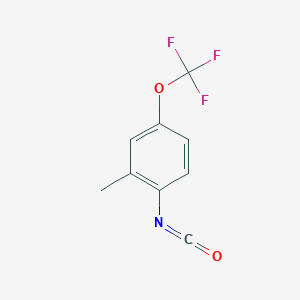
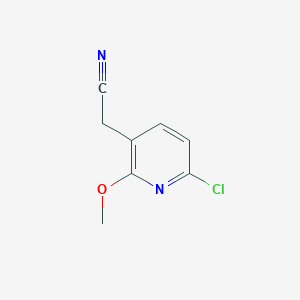
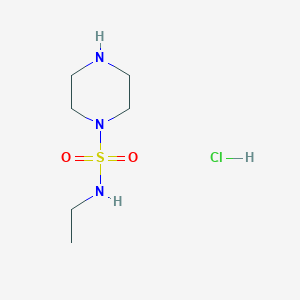
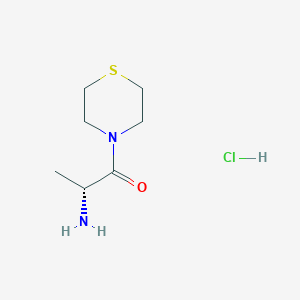

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
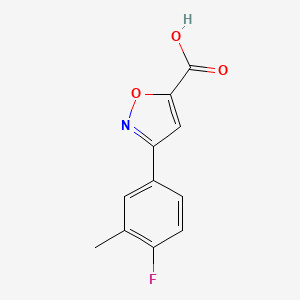
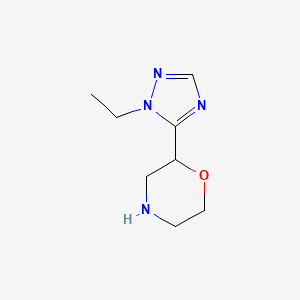
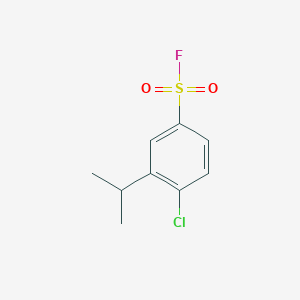
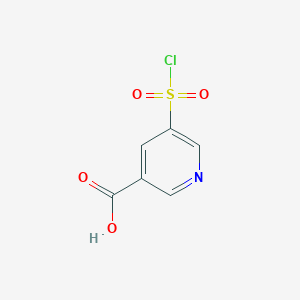
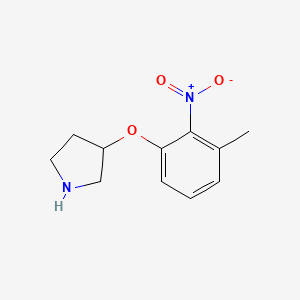

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
